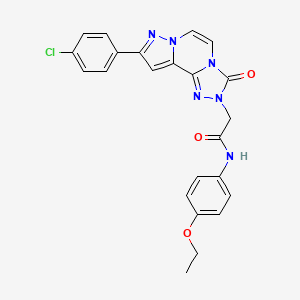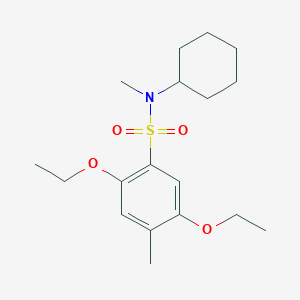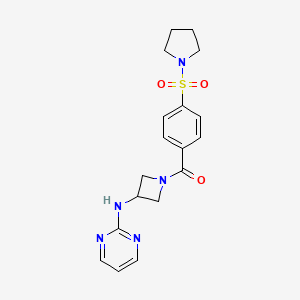
Ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Research
Antibacterial Activity : Ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbonyl)piperazine-1-carboxylate has shown potential in antibacterial research. Kumar et al. (2016) synthesized a related compound and evaluated its antimicrobial susceptibilities, highlighting its potential in combating microbial infections (Kumar et al., 2016).
Antimicrobial and Antifungal Activities : The antimicrobial and antifungal activities of related compounds have been studied. For instance, Kumar et al. (2016) synthesized ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, which showed promising antifungal and antimicrobial properties, suggesting a potential role for similar compounds in antimicrobial research (Kumar et al., 2016).
Pharmacological Research
5-HT1A Receptor Imaging : Compounds structurally related to Ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbonyl)piperazine-1-carboxylate have been studied for their potential in 5-HT1A receptor imaging, particularly in the context of positron emission tomography (PET). This application is crucial for understanding brain functions and disorders (Lu et al., 2005).
Drug-Ligand Research : Liang-cai Yu et al. (2006) synthesized two new 2D coordination polymers of a similar compound, demonstrating the potential of such compounds in drug-ligand research, which is significant for pharmaceutical development (Liang-cai Yu et al., 2006).
Chemical Synthesis and Material Science
Chemical Synthesis : The compound has been utilized in various chemical syntheses. For example, its derivatives have been used in the synthesis of complex chemical structures, contributing to the advancement of organic chemistry and material science (Faizi et al., 2016).
Coordination Polymers and Photoluminescence Properties : The compound's role in the synthesis of coordination polymers and their photoluminescence properties indicates its utility in material science and nanotechnology (Liang-cai Yu et al., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 4-[5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5/c1-3-29-21(28)25-10-8-24(9-11-25)20(27)17-12-18(26)19(13-23(17)2)30-14-15-4-6-16(22)7-5-15/h4-7,12-13H,3,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJPIRJNWUNZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbonyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2669202.png)
![(E)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2669203.png)
![(5-Methylpyrazin-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2669205.png)



![1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2669211.png)
